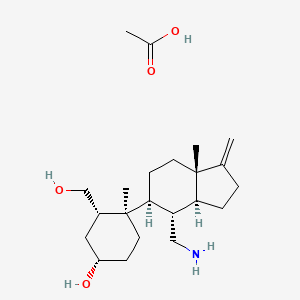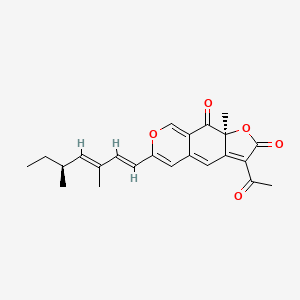
SA-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SA-2 is a photochromic tethered ligand for light-responsive human Carbonic Anhydrases (LihCAs).
Wissenschaftliche Forschungsanwendungen
Microscopic Traffic Simulations
- Sensitivity Analysis in Traffic Model Calibration : Microscopic traffic simulations are crucial for transportation system design and optimization. Proper model calibration is essential, and sensitivity analysis (SA) aids in selecting the right calibration parameters. This study provides standard SA algorithms for traffic simulation model calibration, improving the efficiency and accuracy of these models in practice (Qiao Ge, 2016).
Self-Assembly in Scientific Research
- Self-Assembly Processes : SA refers to the organization of system components into structured formations without human intervention. This review discusses various SA modalities, including energy-driven, entropy-driven, templated, and field-directed, and their applications in creating adaptive materials and understanding biological systems (B. Grzybowski et al., 2009).
Laser and Fiber Optics
- Ultrashort Pulse Laser Sources : Fiber lasers often use saturable absorbers (SA) for ultrashort pulse production. The study compares multiple quantum wells and carbon nanotubes as SA materials, highlighting their applications in high-power fiber oscillators (A. Cabasse et al., 2011).
Hydrological Modeling
- Sensitivity Analysis in Hydrological Models : SA is crucial in hydrological modeling to understand model performance. The study reviews various global SA methods and their applications in hydrological modeling, discussing the advantages and limitations of each method (Xiaomeng Song et al., 2015).
Applications in Systems Biology
- Global Sensitivity Analysis in Biological Systems : This methodology addresses the estimation of parameter values in systems biology models. It combines functional principal component analysis with global SA techniques, identifying key parameters in biological models, as demonstrated in an insulin signaling pathway model (T. Sumner et al., 2012).
Atmospheric Research
- GOME-2 Operational Atmospheric Composition and UV Radiation Data : GOME-2 instruments provide valuable data for atmospheric research and applications, such as air quality studies and climate modeling. This paper offers a comprehensive overview of the O3M SAF project, discussing the GOME-2 data products and their validation (S. Hassinen et al., 2015).
Sentiment Analysis in Text Mining
- Sentiment Analysis (SA) in Text Mining : SA is the computational analysis of opinions and sentiments in text. This survey provides an overview of recent advancements in SA algorithms and applications, categorizing various techniques and related fields (Walaa Medhat et al., 2014).
Miscellaneous Applications
- Other applications of SA include:
- Man-Machine Interface in Disturbance Analysis : SAAP-2, a surveillance system for disturbance analysis in nuclear research reactors (F. Baldeweg et al., 1982).
- Laser Raman Spectroscopy in Pesticide Residues Testing : Using SA (N-Salicylideneanline) for pesticide residue testing and molecular structure analysis (J. Chang-jiang, 2008).
- Wet-Friction Clutches : SAE#2 test setup mathematical model for understanding the vibrational and dynamical behavior of clutches (Shoaib Iqbal et al., 2015).
Eigenschaften
CAS-Nummer |
2205018-62-6 |
|---|---|
Produktname |
SA-2 |
Molekularformel |
C20H18N6O6S |
Molekulargewicht |
470.46 |
IUPAC-Name |
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-oxo-2-((4-((4-sulfamoylphenyl)diazenyl)phenyl) amino)ethyl)acetamide |
InChI |
InChI=1S/C20H18N6O6S/c21-33(31,32)16-7-5-15(6-8-16)25-24-14-3-1-13(2-4-14)23-17(27)11-22-18(28)12-26-19(29)9-10-20(26)30/h1-10H,11-12H2,(H,22,28)(H,23,27)(H2,21,31,32)/b25-24+ |
InChI-Schlüssel |
PQCAHDMPPLSWLQ-OCOZRVBESA-N |
SMILES |
O=C(NCC(NC1=CC=C(/N=N/C2=CC=C(S(=O)(N)=O)C=C2)C=C1)=O)CN3C(C=CC3=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SA-2; SA2; SA 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)